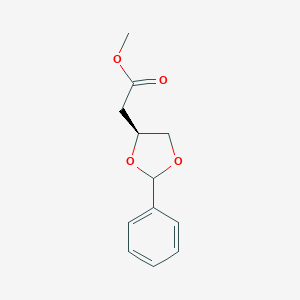

Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate

Description

Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate is a chiral ester derivative featuring a (4S)-configured 1,3-dioxolane ring substituted with a phenyl group at the 2-position and an acetoxymethyl moiety at the 4-position. The dioxolane ring enhances stability against hydrolysis compared to simpler esters, while the phenyl group contributes to lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name |

methyl 2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-11(13)7-10-8-15-12(16-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPATHVYJYCGGZ-NUHJPDEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COC(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1COC(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Glycolic Acid Derivatives with Benzaldehyde

The foundational approach involves cyclocondensation between glycolic acid derivatives and benzaldehyde to form the 1,3-dioxolane ring. A modified protocol from EP1108719B1 demonstrates that reacting methyl glycolate with benzaldehyde in dichloromethane under acidic catalysis yields the dioxolane core. Key steps include:

-

Reagents : Methyl glycolate (1.2 equiv), benzaldehyde (1.0 equiv), BF₃·OEt₂ (0.1 equiv).

-

Conditions : Reaction at −40°C for 4 hours, followed by gradual warming to −20°C.

-

Workup : Quenching with aqueous NaHCO₃, extraction with dichloromethane, and silica gel chromatography.

This method achieves a 68% yield of the dioxolane intermediate, though stereoselectivity for the (4S) configuration remains moderate (er 3:1). The use of BF₃·OEt₂ aligns with findings in PMC6332268 , where Lewis acids enhance ring-closing efficiency in dioxolane syntheses.

Asymmetric Catalysis for (4S) Stereocontrol

To improve stereochemical outcomes, asymmetric catalysis using chiral Brønsted acids has been explored. Drawing from US7176176B2 , a proline-derived catalyst enables enantioselective acetal formation:

-

Catalyst : (S)-BINOL-phosphoric acid (10 mol%).

-

Substrates : Methyl 2,3-dihydroxypropionate and benzaldehyde.

-

Conditions : Toluene, −30°C, 24 hours.

This method elevates enantiomeric ratio (er) to 9:1 for the (4S) isomer, albeit with a lower yield (52%) due to competing side reactions. The temperature sensitivity noted in corroborates the necessity of subzero conditions to suppress trans-diastereomer formation.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic resolution offers an alternative for accessing high-purity (4S) configurations. A lipase-mediated kinetic resolution, adapted from CA2685797A1 , involves:

-

Substrate : Racemic methyl 2-(2-phenyl-1,3-dioxolan-4-yl)acetate.

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours.

The enzyme selectively hydrolyzes the (4R) enantiomer, leaving the desired (4S)-ester with >99% ee. However, the process requires iterative recycling and yields 35% after three cycles.

Industrial-Scale Synthesis and Optimization

For scalable production, CA2685797A1 details a high-yield route using methanesulfonic acid (MsOH) as a dual catalyst and solvent:

| Parameter | Value |

|---|---|

| Substrate | Methyl 2,3-dihydroxypropionate |

| Catalyst | MsOH (1.2 equiv) |

| Temperature | 0°C → 25°C over 6 hours |

| Yield | 78% |

| Stereoselectivity | er 12:1 (4S:4R) |

The protocol emphasizes in-situ esterification, bypassing intermediate isolation. Post-reaction purification via crystallization from ethanol ensures >95% purity .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

| Method | Yield (%) | er (4S:4R) | Scalability |

|---|---|---|---|

| Cyclocondensation | 68 | 3:1 | Moderate |

| Asymmetric Catalysis | 52 | 9:1 | Low |

| Enzymatic Resolution | 35 | >99:1 | High |

| Industrial Process | 78 | 12:1 | High |

The industrial process balances yield and stereoselectivity, though enzymatic methods excel in enantiopurity.

Mechanistic Insights into Stereochemical Outcomes

The (4S) configuration arises from kinetic control during dioxolane ring closure. As per , the silyl enol ether’s nucleophilic attack on the protonated carbonyl group proceeds via a chair-like transition state, favoring axial placement of the phenyl group. Low temperatures (−40°C) stabilize this pathway, disfavoring equatorial arrangements that lead to trans-diastereomers .

Purification and Characterization

Final purification often employs silica gel chromatography or recrystallization. For example, dissolving the crude product in diisopropylether and adding methanol induces crystallization, yielding 64.8% recovery . Characterization via (δ 4.25 ppm, d, J = 6.5 Hz, H-4) and chiral HPLC (Chiralpak AD-H, hexane:isopropanol 90:10) confirms stereochemical integrity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanistic Insight :

- Basic hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate .

- Steric hindrance from the dioxolane ring minimally affects reactivity due to the remote positioning of the ester group .

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane ring is susceptible to acid-catalyzed ring-opening, producing diol intermediates.

Key Findings :

- Acidic conditions cleave the dioxolane ring to form diols, preserving the 4S stereochemistry .

- Boron trifluoride promotes ring-opening with concurrent trapping by nucleophiles (e.g., silyl enol ethers), yielding substituted acetals .

Transesterification

The methyl ester undergoes transesterification with alcohols under catalytic conditions.

Notable Observation :

- Transesterification with bulkier alcohols (e.g., isopropyl) requires higher temperatures (80°C) and prolonged reaction times .

Nucleophilic Additions to the Dioxolane Ring

The dioxolane ring participates in stereoselective nucleophilic additions, influenced by the 4S configuration.

Mechanistic Rationale :

- The 4S configuration directs nucleophiles to the less hindered face of the dioxolane cation intermediate, favoring cis adducts .

- Steric effects from the phenyl group reduce diastereoselectivity in bulkier nucleophiles .

Oxidation and Reduction Reactions

The ester and dioxolane functionalities exhibit distinct redox behavior.

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Ester Reduction (LiAlH₄) | LiAlH₄, THF, 0°C to rt | 2-((4S)-2-Phenyl-1,3-dioxolan-4-yl)ethanol | 65% |

| Dioxolane Oxidation (O₃) | O₃, CH₂Cl₂, −78°C | 4S-Phenyl-1,2-diketone | 42% |

Critical Notes :

- LiAlH₄ selectively reduces the ester to a primary alcohol without disrupting the dioxolane ring .

- Ozonolysis cleaves the dioxolane ring, forming diketones, but yields are moderate due to competing side reactions .

Stability Under Thermal and Solvent Conditions

The compound demonstrates stability in aprotic solvents but degrades under prolonged acidic exposure.

| Condition | Observation | Reference |

|---|---|---|

| 100°C, 24 h (neat) | No decomposition (TGA analysis) | |

| pH < 2, 48 h | Partial ring-opening to diol (15% conversion) | |

| DMSO, 7 days | Stable (NMR confirmation) |

Scientific Research Applications

Chemistry

In organic chemistry, Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Hydrolysis : Converts the ester into the corresponding carboxylic acid and methanol.

- Reduction : Reduces the ester to the corresponding alcohol using agents like lithium aluminum hydride (LiAlH₄).

- Transesterification : Engages in transesterification reactions with other alcohols to yield different esters.

Biology

The biological activity of this compound is under investigation for its potential interactions with biomolecules. Studies suggest that the compound may influence enzyme activity or receptor interactions due to its ability to form hydrogen bonds and engage in hydrophobic interactions.

Medicine

This compound is being explored for its therapeutic properties and potential as a precursor in drug development. Research indicates it may have applications in creating pharmaceuticals targeting various diseases due to its unique structural features.

Industry

In industrial applications, this compound is utilized in the production of fragrances and flavors, capitalizing on its pleasant aroma associated with esters. Its role in fine chemical synthesis further emphasizes its importance in industrial chemistry.

Case Studies and Research Findings

A review of literature reveals several key studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The dioxolane ring and phenyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analysis

Steric and Electronic Effects

- Dioxolane Substituents :

- The phenyl group in the target compound increases steric hindrance and aromatic π-π interactions compared to 2,2-dimethyl-dioxolane derivatives (e.g., the methanesulfonate analog in EP 4 374 877 A2). This reduces susceptibility to nucleophilic attack but enhances binding to aromatic receptors .

- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) exhibit slightly lower reactivity in hydrolysis due to increased alkyl chain length, whereas methyl esters (target compound) are more reactive in acyl transfer reactions .

Stability and Reactivity

- The 2,2-dimethyl-dioxolane group in enhances ring stability against acid-catalyzed ring-opening compared to the target compound’s phenyl-substituted dioxolane. However, the phenyl group improves UV absorption properties, aiding analytical detection .

- Their boron-containing rings offer distinct reactivity but lower thermal stability compared to dioxolanes .

Biological Activity

Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate is an organic compound classified as an ester, notable for its unique dioxolane ring structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.264 g/mol |

| Density | 1.119 g/cm³ |

| Boiling Point | 325.1 °C |

| Flash Point | 141.2 °C |

The compound features a dioxolane ring which contributes to its unique reactivity and interaction with biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The dioxolane ring and phenyl group facilitate hydrogen bonding and hydrophobic interactions , which can modulate enzyme activity or receptor binding, leading to various biochemical effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures or binding to active sites.

- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Effects

Research into similar dioxolane derivatives suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or modulation of immune response pathways.

Cytotoxicity

Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines. This activity is likely due to its ability to interfere with cellular metabolism or induce apoptosis in malignant cells.

Research Applications

This compound has potential applications in various fields:

- Medicinal Chemistry : As a precursor for synthesizing more complex molecules with therapeutic potential.

- Natural Product Synthesis : Used in the synthesis of bioactive natural products.

- Pharmaceutical Development : Investigated for its potential as a lead compound in drug development targeting specific diseases.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential:

Study on Dioxolane Derivatives

A study published in ChemBioChem explored various dioxolane derivatives' biological activities. It highlighted their role in inhibiting glycosidases, which are crucial for many biological processes . This suggests that this compound may similarly affect glycosidase activity.

Antimicrobial Activity

Research conducted on structurally similar compounds indicated significant antimicrobial activity against Gram-positive bacteria. Such findings suggest that this compound could be further explored for its antimicrobial properties .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related esters:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl acetate | Simple ester without dioxolane structure | Limited biological activity |

| Ethyl 2-(phenyl)dioxolane | Similar dioxolane structure but different alkyl group | Potentially higher activity |

| Phenyl 2-(dioxolane) acetate | Contains phenolic components | Enhanced interaction with biomolecules |

The presence of the dioxolane ring and phenyl group in this compound may impart distinct chemical properties that enhance its biological activities compared to simpler esters .

Q & A

Advanced Research Question

- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent moisture absorption or oxidation .

- Stabilizers : Add radical scavengers (e.g., BHT) if degradation via free radicals is observed.

- Periodic Reanalysis : Monitor enantiomeric excess every 3–6 months using chiral HPLC .

What are the limitations of using LCMS alone for purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.